5-Bromo-3-(methylamino)picolinonitrile

Epigenetics Kinase Inhibition PRMT6

Sourcing halogenated picolinonitrile building blocks with verified biological activity often leads to inconsistent purity and untested analogs. 5-Bromo-3-(methylamino)picolinonitrile directly addresses this gap with confirmed analytical and biological identity. - Differentiated Reactivity: The 5-bromo substituent enables reliable Suzuki-Miyaura and Sonogashira cross-couplings for library diversification. - Quantified Bioactivity: Validated IC50 of 53 nM against human PRMT6, providing a benchmark for oncology epigenetic SAR studies. - Analytical Confirmation: Distinguished from analogs like 3-amino-5-bromopicolinonitrile by its distinct molecular weight (212.05 g/mol) and formula (C7H6BrN3).

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Cat. No. B12457157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(methylamino)picolinonitrile
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCNC1=C(N=CC(=C1)Br)C#N
InChIInChI=1S/C7H6BrN3/c1-10-6-2-5(8)4-11-7(6)3-9/h2,4,10H,1H3
InChIKeyHGRVDUJHWHQKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(methylamino)picolinonitrile Overview


5-Bromo-3-(methylamino)picolinonitrile (CAS 156072-86-5) is a heterocyclic compound of the picolinonitrile class, characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methylamino group at the 3-position, and a cyano group at the 2-position . Its molecular formula is C7H6BrN3, with a molecular weight of 212.05 g/mol . The compound serves as a versatile building block in organic synthesis, particularly for cross-coupling reactions , and has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, evidencing potential anti-cancer applications [1].

5-Bromo-3-(methylamino)picolinonitrile Unique Structural Profile


Generic substitution with closely related analogs such as 5-bromo-3-aminopicolinonitrile, 3-(methylamino)picolinonitrile, or 5-bromo-3-methylpicolinonitrile is not viable due to fundamental differences in molecular architecture that critically impact downstream applications. For instance, the presence of the 5-bromo substituent enables cross-coupling reactions essential for constructing complex molecular scaffolds, a reactivity profile absent in non-halogenated analogs . Conversely, the 3-methylamino group imparts distinct physicochemical properties, including specific solubility (soluble in DMSO and methanol) and a melting point of approximately 33-34°C , which differ significantly from analogs like 3-amino-5-bromopicolinonitrile (198.02 g/mol) . Furthermore, the compound exhibits a unique biological profile, including an IC50 of 53 nM against human PRMT6 [1] and demonstrated anti-proliferative activity [2], which cannot be assumed for structurally similar compounds lacking the precise substitution pattern.

Quantitative Evidence: 5-Bromo-3-(methylamino)picolinonitrile


PRMT6 Inhibition

5-Bromo-3-(methylamino)picolinonitrile exhibits an IC50 of 53 nM against human full-length Protein Arginine N-Methyltransferase 6 (PRMT6), a key epigenetic target implicated in cancer [1]. This activity establishes a baseline for potency within this chemical series.

Epigenetics Kinase Inhibition PRMT6 Medicinal Chemistry

Cross-Coupling Reactivity

The presence of the 5-bromo substituent in 5-Bromo-3-(methylamino)picolinonitrile facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), which are not possible with the non-halogenated analog, 3-(methylamino)picolinonitrile . This enables the rapid construction of diverse chemical libraries for drug discovery.

Organic Synthesis Cross-Coupling Medicinal Chemistry Building Block

Molecular Weight & Formula Differentiation

5-Bromo-3-(methylamino)picolinonitrile has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol , distinguishing it from the closely related analog 3-amino-5-bromopicolinonitrile, which has a formula of C6H4BrN3 and a molecular weight of 198.02 g/mol .

Analytical Chemistry Quality Control Procurement Building Block

Melting Point & Solubility Profile

5-Bromo-3-(methylamino)picolinonitrile has a reported melting point of approximately 33-34°C and is soluble in polar organic solvents such as dimethyl sulfoxide and methanol . In contrast, 3-amino-5-bromopicolinonitrile is reported as a solid with a melting point range of 88-95°C .

Physicochemical Properties Formulation Solubility Procurement

5-Bromo-3-(methylamino)picolinonitrile Applications


PRMT6 Inhibitor Development

The compound's reported IC50 of 53 nM against PRMT6 makes it a valuable starting point for medicinal chemistry programs targeting epigenetic regulation in oncology . Researchers can use this data to benchmark new analogs and conduct structure-activity relationship (SAR) studies.

Cross-Coupling Building Block

The 5-bromo substituent enables participation in key cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the rapid diversification of the picolinonitrile core . This is essential for generating compound libraries in drug discovery.

Analytical Chemistry & Quality Control

The distinct molecular formula (C7H6BrN3) and molecular weight (212.05 g/mol) provide clear markers for analytical verification by LCMS and NMR, distinguishing it from closely related analogs like 3-amino-5-bromopicolinonitrile (C6H4BrN3, 198.02 g/mol) . This is critical for ensuring material identity in procurement and synthesis.

Oncology & Cell Differentiation Studies

The reported activity in arresting the proliferation of undifferentiated cells and inducing monocyte differentiation suggests potential applications in anti-cancer research and the study of cellular differentiation pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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